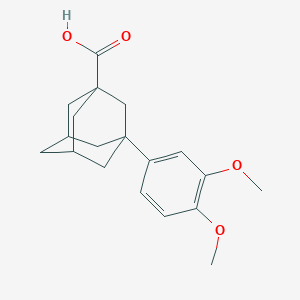

3-(3,4-Dimethoxyphenyl)adamantane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

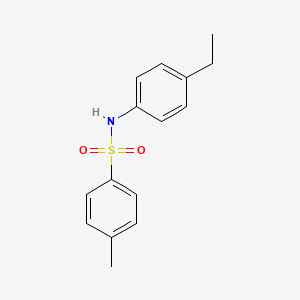

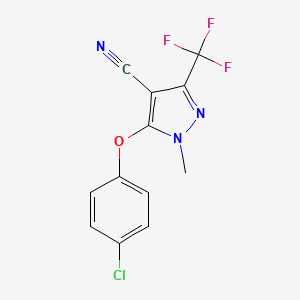

3-(3,4-Dimethoxyphenyl)adamantane-1-carboxylic acid is a chemical compound with the CAS Number: 924843-90-3 . It has a molecular weight of 316.4 and its IUPAC name is 3-(3,4-dimethoxyphenyl)-1-adamantanecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H24O4/c1-22-15-4-3-14 (6-16 (15)23-2)18-7-12-5-13 (8-18)10-19 (9-12,11-18)17 (20)21/h3-4,6,12-13H,5,7-11H2,1-2H3, (H,20,21) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a storage temperature of 28 C .Applications De Recherche Scientifique

Supramolecular Structures and Encapsulation

Research by Tominaga et al. (2009) has shown that disubstituted adamantane containing dimethoxyphenol moieties, synthesized through an acid-condensation reaction, can be a new building block for the construction of supramolecular structures. These structures are capable of encapsulating and aligning guest molecules, leading to the formation of extended polymeric networks. The study reveals three types of crystal forms of the binary molecule based on adamantane, highlighting its potential in designing materials with specific encapsulation capabilities (Tominaga, Katagiri, & Azumaya, 2009).

Polyamide-Imides with Adamantyl Groups

Liaw and Liaw (2001) synthesized new polyamide-imides containing pendent adamantyl groups. These polymers, prepared through direct polycondensation, demonstrated high thermal stability and mechanical strength, offering applications in materials science where durable and resistant polymers are required (Liaw & Liaw, 2001).

Catalytic Applications

Yamazaki, Kuwabara, and Kanbara (2013) optimized the polycondensation reaction of ethylenedioxythiophene with carboxylic acid additives, including 1-adamantanecarboxylic acid. This reaction produces polymers with high molecular weight and yield, indicating the role of adamantane derivatives in facilitating efficient polymerization reactions, which could have implications in the development of conductive materials (Yamazaki, Kuwabara, & Kanbara, 2013).

Metal-Organic Frameworks (MOFs)

Senchyk et al. (2013) explored the use of functionalized adamantane tectons in designing mixed-ligand copper(II) metal-organic frameworks. These frameworks demonstrate unique assembly and properties, such as strong antiferromagnetic intracluster coupling, which could be leveraged in magnetic materials and catalysis (Senchyk et al., 2013).

Organic Hybrid Materials

Lysenko et al. (2019) synthesized a MoVI oxide organic hybrid using 3-(1,2,4-Triazol-4-yl)adamantane-1-carboxylic acid. This hybrid exhibits high thermal stability and has been employed as a catalyst in a broad scope of oxidation reactions, showcasing the utility of adamantane derivatives in creating materials that combine the benefits of homogeneous and heterogeneous catalysis (Lysenko et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)adamantane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4/c1-22-15-4-3-14(6-16(15)23-2)18-7-12-5-13(8-18)10-19(9-12,11-18)17(20)21/h3-4,6,12-13H,5,7-11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSIHEWTCURFRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)adamantane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2868114.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2868115.png)

![5-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2868120.png)

![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B2868127.png)

![3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2868129.png)

![6-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2868134.png)